2,7-Dihydroxy-1,6-dimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydroxy-1,6-dimethylpyrene is an organic compound that belongs to the pyrene family. It is characterized by the presence of two hydroxyl groups and two methyl groups attached to the pyrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dihydroxy-1,6-dimethylpyrene typically involves the reaction of 1,6-dimethylpyrene with catechol (1,2-dihydroxybenzene) in an appropriate solvent. The reaction is usually carried out under high-temperature conditions with the aid of a catalyst . The steps are as follows:
- Dissolve 1,6-dimethylpyrene and catechol in a suitable solvent.
- Heat the reaction mixture to a high temperature.
- Use a catalyst to facilitate the reaction.
- Purify the product through crystallization or other purification methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps to ensure the compound meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydroxy-1,6-dimethylpyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrene derivatives.
Scientific Research Applications
2,7-Dihydroxy-1,6-dimethylpyrene has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its pyrene structure, which exhibits strong fluorescence properties.
Biology: Employed in biological staining and labeling techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as a surfactant in surface science research and applications.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxy-1,6-dimethylpyrene involves its interaction with molecular targets through its hydroxyl and methyl groups. These interactions can lead to various biochemical effects, including fluorescence and binding to specific biomolecules. The pathways involved depend on the specific application and the nature of the interaction .
Comparison with Similar Compounds
- 1,6-Dimethylpyrene
- 2,7-Dihydroxypyrene
- 1,6-Dihydroxypyrene
Comparison: 2,7-Dihydroxy-1,6-dimethylpyrene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it exhibits stronger fluorescence and different reactivity patterns, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1,6-dimethylpyrene-2,7-diol |
InChI |
InChI=1S/C18H14O2/c1-9-13-5-3-12-8-16(20)10(2)14-6-4-11(7-15(9)19)17(13)18(12)14/h3-8,19-20H,1-2H3 |
InChI Key |
YVIRWYDEYOKIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC3=C4C2=C1C=CC4=CC(=C3C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.